Tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate
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Overview
Description
Tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazino[2,1-c][1,4]oxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structures. The presence of the tert-butyl group adds steric hindrance, influencing the reactivity and properties of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazino[2,1-c][1,4]oxazine core. One common approach is the cyclization of appropriate amino alcohols with diketones or ketoaldehydes under acidic or basic conditions. The tert-butyl group is usually introduced through the use of tert-butyl acetoacetate or tert-butyl bromide in subsequent steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazino[2,1-c][1,4]oxazines or other derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: A related compound with a similar structure but differing in the presence of the formyl group.
Indole derivatives: These compounds share structural similarities and are often used in similar applications.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of atoms in the pyrazino[2,1-c][1,4]oxazine ring make this compound unique
Properties
IUPAC Name |
tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)20-11(18)14-6-10(17)15-4-5-19-9-13(15,7-14)8-16/h8H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXPJMZHADSHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)N2CCOCC2(C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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